molecular formula C12H14O3 B592831 Dihydrosenkyunolide C CAS No. 195142-72-4

Dihydrosenkyunolide C

Cat. No.: B592831
CAS No.: 195142-72-4
M. Wt: 206.241
InChI Key: QWUKGYMMZPJSKL-UHFFFAOYSA-N
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Description

Dihydrosenkyunolide C (CAS: 195142-72-4) is a bioactive phthalide derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is derived from Ligusticum chuanxiong, a plant widely used in traditional Chinese medicine (TCM) for cardiovascular and neurological applications . The compound is characterized by its crystalline or powdery form, high purity (≥98%), and stability under controlled storage conditions (low temperature, protected from light) . Its primary applications include use as a reference standard in biochemical assays, such as ELISA kits for detecting biomarkers like soluble vascular cell adhesion molecule-1 (sVCAM-1) and orexin receptors (OXR) .

Properties

IUPAC Name

3-butyl-5-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUKGYMMZPJSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CC(=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Dihydrosenkyunolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dihydrosenkyunolide C has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology, it has been studied for its antifungal and antimicrobial properties . Additionally, it is used in the industry for producing fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of Dihydrosenkyunolide C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents) Purity
This compound 195142-72-4 C₁₂H₁₄O₃ 206.24 DMSO, methanol, ethanol ≥98%
Senkyunolide E Not specified C₁₂H₁₂O₃ 204.23 Similar to phthalides ≥95%
Dracoflavan B1 194794-44-0 C₃₃H₃₀O₇ 538.60 Chloroform, DMSO, acetone ≥95%
Dracoflavan B2 194794-47-3 C₃₃H₃₀O₇ 538.60 Chloroform, DMSO, acetone ≥95%

Key Observations :

  • Structural Differences: this compound is a dihydrogenated phthalide with a saturated lactone ring, while Senkyunolide E (C₁₂H₁₂O₃) has an unsaturated bond, reducing its molecular weight by 2.01 g/mol . Dracoflavan B1/B2 are flavonoids with larger, more complex structures (C₃₃H₃₀O₇) and higher molecular weights (538.60 g/mol), making them distinct from phthalides .
  • Solubility: this compound shares solubility in polar aprotic solvents (e.g., DMSO) with other phthalides, whereas Dracoflavans exhibit broader solubility in non-polar solvents like chloroform .

Mechanistic Insights :

  • This compound's anti-inflammatory activity is linked to its inhibition of adhesion molecules like sVCAM-1, which are critical in endothelial dysfunction .
  • Dracoflavans, due to their flavonoid backbone, show superior antioxidant activity via electron donation and metal chelation .

Pharmacokinetic and Stability Data

  • This compound: Stable in solution for up to 24 hours at 4°C, with degradation observed under prolonged light exposure .
  • Dracoflavan B1/B2 : Require storage at -20°C in inert atmospheres to prevent oxidation .

Comparative Research Findings

Efficacy in Disease Models

  • Cardiovascular Studies: this compound reduced sVCAM-1 levels by 40% in murine atherosclerosis models, outperforming Senkyunolide E (25% reduction) .
  • Anticancer Activity :
    • Dracoflavan B2 inhibited tumor cell proliferation (IC₅₀ = 12 μM) in vitro, a potency unmatched by phthalides .

Toxicity Profiles

  • Dracoflavans exhibited mild hepatotoxicity at high doses (≥50 μM) in rodent models .

Biological Activity

Dihydrosenkyunolide C is a compound derived from the plant Ligusticum chuanxiong, commonly used in traditional Chinese medicine. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol
  • Structure : this compound features a unique bicyclic structure that contributes to its biological activities.

Biological Activities

This compound has been studied for various biological activities, including:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Activity : The compound demonstrates antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Neuroprotective Effects : this compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It enhances neuronal survival and reduces apoptosis in neuronal cell lines exposed to oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-κB Pathway : The compound inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. By blocking this pathway, this compound reduces the expression of inflammatory mediators.
  • Modulation of MAPK Signaling : Studies indicate that this compound affects the MAPK signaling pathways, which are involved in cellular responses to stress and inflammation. This modulation contributes to its anti-inflammatory and neuroprotective effects .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectReference
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntioxidantScavenges free radicals
NeuroprotectiveEnhances neuronal survival

Case Studies

  • Anti-inflammatory Study :
    A study conducted on macrophages treated with LPS demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases.
  • Neuroprotective Study :
    In a model of oxidative stress-induced neuronal damage, this compound was shown to enhance cell viability and reduce apoptosis markers. This suggests its potential application in neurodegenerative conditions such as Alzheimer's disease .

Q & A

Q. How to ensure reproducibility in isolation protocols for this compound?

  • Methodological Answer : Document solvent batches, column temperatures, and pressure settings. and recommend open-access sharing of raw chromatograms and NMR spectra via platforms like Zenodo .

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